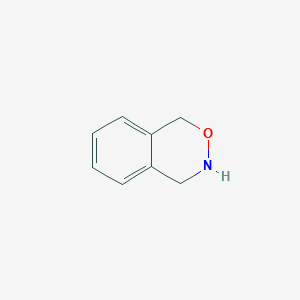

3,4-dihydro-1H-2,3-benzoxazine

Description

Significance of Benzoxazine (B1645224) Heterocycles in Organic Chemistry

Benzoxazines are a class of bicyclic heterocyclic compounds that consist of a benzene (B151609) ring fused to an oxazine (B8389632) ring. mdpi.com The oxazine ring itself is a six-membered heterocycle containing one oxygen and one nitrogen atom. The various isomers of benzoxazine, such as 1,2-, 1,3-, and 1,4-benzoxazines, are distinguished by the relative positions of these heteroatoms and the double bond within the oxazine ring. mdpi.com

The significance of benzoxazine heterocycles in organic chemistry is multifaceted. They serve as important structural motifs in a wide array of biologically active compounds, including natural products and synthetic pharmaceuticals. mdpi.comrsc.org For instance, the benzoxazine skeleton is a core component in drugs with applications as anticonvulsants, anti-inflammatory agents, and more. rsc.org Beyond their medicinal importance, benzoxazines are crucial precursors in materials science, particularly in the synthesis of high-performance polybenzoxazine resins. mdpi.comitu.edu.tr These polymers exhibit desirable properties such as high thermal stability, low water absorption, and excellent mechanical strength, making them valuable in aerospace and electronics industries. itu.edu.tr The versatility in their synthesis, often through Mannich-type reactions involving phenols, primary amines, and formaldehyde (B43269), allows for a high degree of molecular design flexibility, further enhancing their importance in organic synthesis. mdpi.com

Overview of Dihydrobenzoxazines as a Class of Fused-Bicyclic Compounds

Dihydrobenzoxazines represent a partially saturated subclass of benzoxazines, where the oxazine ring contains fewer double bonds. These fused-bicyclic compounds are characterized by a benzene ring fused to a dihydro-oxazine ring. wikipedia.org The term "fused" indicates that the benzene and oxazine rings share two adjacent atoms, creating a rigid, bicyclic structure. wikipedia.org

Several structural isomers of dihydrobenzoxazines exist, including 3,4-dihydro-2H-benzo[e] mdpi.commdpi.comoxazine, 3,4-dihydro-2H-benzo[e] mdpi.comsigmaaldrich.comoxazine, and 3,4-dihydro-1H-benzo[d] mdpi.commdpi.comoxazine, among others. mdpi.com These isomers differ in the placement of the nitrogen and oxygen atoms within the heterocyclic ring. mdpi.com Dihydrobenzoxazines are of considerable interest due to their role as monomers in the production of polybenzoxazine thermosetting polymers. itu.edu.trmdpi.com The ring-opening polymerization of these monomers leads to the formation of highly cross-linked networks with advantageous material properties. itu.edu.tr

Specific Academic Interest in 3,4-Dihydro-1H-2,3-benzoxazine

While the broader class of dihydrobenzoxazines has been extensively studied, this compound and its derivatives have garnered specific academic interest for several reasons. This particular isomer, with its unique arrangement of heteroatoms, presents distinct chemical properties and potential applications. Research has focused on developing efficient synthetic routes to this scaffold and exploring its reactivity.

The hydrochloride salt of this compound has been characterized, with a reported melting point of 180-182 °C. sigmaaldrich.com The academic pursuit of this molecule and its analogues is driven by the quest for novel compounds with tailored biological activities and material characteristics. The structural nuances of the this compound core may influence its biological interactions and polymerization behavior in ways that differ from its more common 1,3-benzoxazine isomers.

Historical Context of Dihydrobenzoxazine Research

The history of benzoxazine research dates back to the mid-20th century. The initial synthesis of benzoxazine monomers was reported in the 1940s. itu.edu.trikm.org.my However, it was several decades later that their potential for polymerization began to be explored in earnest, with significant developments occurring from the 1970s onwards. scribd.com

Early research primarily focused on the synthesis and characterization of 3,4-dihydro-2H-1,3-benzoxazines due to their straightforward preparation via the Mannich condensation of phenols, amines, and formaldehyde. nih.govresearchgate.net This led to a wealth of knowledge about their structure, properties, and polymerization behavior. scribd.comrsc.org The exploration of other isomers, including the 2,3-benzoxazine series, represents a more recent area of investigation as researchers seek to expand the structural diversity and functional scope of this important class of heterocycles. The development of new synthetic methodologies has been crucial in accessing these less common isomers and unlocking their potential. rsc.orgresearchgate.net

Interactive Data Table: Properties of this compound hydrochloride

| Property | Value | Source |

| CAS Number | 14758-58-8 | sigmaaldrich.com |

| IUPAC Name | 3,4-dihydro-1H-benzo[d] mdpi.commdpi.comoxazine hydrochloride | sigmaaldrich.com |

| Molecular Formula | C8H9NO · ClH | sigmaaldrich.com |

| Melting Point | 180-182 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-2,3-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-4-8-6-10-9-5-7(8)3-1/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSWXOMNNUSGTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CON1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Considerations of Dihydrobenzoxazines

Systematic IUPAC Naming Conventions for 3,4-Dihydro-1H-2,3-benzoxazine

The systematic name this compound is derived following the established rules of the International Union of Pure and Applied Chemistry (IUPAC) for naming organic compounds, specifically fused heterocyclic systems. qmul.ac.ukiupac.org The name can be deconstructed to understand the precise structure of the molecule.

Benzoxazine (B1645224) : This root name indicates a bicyclic compound formed by the fusion of a benzene (B151609) ring and an oxazine (B8389632) ring. "Benz-" or "Benzo-" refers to the benzene ring, and "-oxazine" denotes a six-membered heterocyclic ring containing one oxygen (-ox-) and one nitrogen (-az-) atom with the "-ine" suffix indicating the maximum number of non-cumulative double bonds. wikipedia.org

2,3- : These numbers, known as locants, specify the positions of the heteroatoms within the oxazine ring relative to the benzene ring fusion points. In a benzoxazine system, numbering starts from the atom in the heterocyclic ring next to a fusion carbon, proceeds around the non-fused atoms, and finishes at the other fusion atom. For 2,3-benzoxazine, the oxygen atom is at position 2, and the nitrogen atom is at position 3.

3,4-dihydro : This prefix indicates the addition of two hydrogen atoms to the parent benzoxazine structure, saturating the double bond that would otherwise exist between positions 3 and 4. qmul.ac.uk This results in a non-aromatic oxazine ring.

1H- : This descriptor, known as "indicated hydrogen," specifies the location of a hydrogen atom on a ring atom that would otherwise have a double bond in the fully unsaturated parent compound. In this case, it indicates that the nitrogen atom at position 1 bears a hydrogen atom, satisfying its valence. qmul.ac.uk

Therefore, the IUPAC name precisely describes a molecule with a benzene ring fused to a six-membered ring containing a nitrogen atom at position 3 and an oxygen atom at position 2, with single bonds between atoms 3 and 4, and a hydrogen atom attached to the nitrogen at position 1.

Positional Isomers of Dihydrobenzoxazines

Benzoxazines can exist in various isomeric forms depending on the relative positions of the oxygen and nitrogen atoms within the oxazine ring. wikipedia.orgresearchgate.net These positional isomers exhibit distinct chemical and physical properties due to the different electronic environments of the heteroatoms. The main isomers are 1,2-, 1,3-, 1,4-, 2,1-, 2,3-, and 3,1-benzoxazines. When considering their dihydro derivatives, the position of saturation further increases the number of possible structures.

| Isomer Name | Oxygen Position | Nitrogen Position |

| 1,2-Benzoxazine | 1 | 2 |

| 1,3-Benzoxazine | 1 | 3 |

| 1,4-Benzoxazine | 1 | 4 |

| 2,1-Benzoxazine | 2 | 1 |

| 2,3-Benzoxazine | 2 | 3 |

| 3,1-Benzoxazine | 3 | 1 |

Structural Distinctions of this compound

The structure of this compound is characterized by the adjacent placement of the oxygen and nitrogen atoms at positions 2 and 3, respectively. This arrangement forms a hydrazine-like N-O bond within the heterocyclic ring. The "dihydro" designation at positions 3 and 4 signifies that the carbon at position 4 and the nitrogen at position 3 are saturated. The "1H" indicates that the nitrogen atom is bonded to a hydrogen atom. This specific arrangement distinguishes it from all other benzoxazine isomers.

Comparison with Other Dihydrobenzoxazine Subtypes (e.g., 3,4-dihydro-2H-1,3-benzoxazines)

A prominent and widely studied class of dihydrobenzoxazines are the 3,4-dihydro-2H-1,3-benzoxazines. researchgate.netwikipedia.orgnih.gov These are the most common isomers, often simply referred to as "benzoxazines" in the context of polymer chemistry. researchgate.net A comparison highlights the key structural differences:

Heteroatom Positions : In this compound, the oxygen and nitrogen atoms are adjacent (positions 2 and 3). In contrast, 3,4-dihydro-2H-1,3-benzoxazines have the oxygen at position 1 and the nitrogen at position 3, separated by a methylene (B1212753) group at position 2. nih.govmdpi.com

Bonding Arrangement : The 2,3-isomer contains an N-O bond, whereas the 1,3-isomer features a C-O-C linkage and a C-N-C linkage within the heterocyclic ring.

Hydrogenation and Indicated Hydrogen : The name "3,4-dihydro-2H-1,3-benzoxazine" indicates saturation at positions 3 and 4, and the indicated hydrogen is on the carbon at position 2 ("2H"). This differs from the "1H" in the 2,3-isomer, which is on the nitrogen atom.

These structural variations lead to significant differences in their chemical reactivity, stability, and potential applications. For instance, the 1,3-isomers are well-known as monomers for producing high-performance polybenzoxazine thermosetting resins. wikipedia.org

| Feature | This compound | 3,4-Dihydro-2H-1,3-benzoxazine |

|---|---|---|

| Oxygen Position | 2 | 1 |

| Nitrogen Position | 3 | 3 |

| Key Heteroatom Linkage | -O-N- | -O-CH₂-N- |

| Indicated Hydrogen | 1H (on Nitrogen) | 2H (on Carbon) |

Tautomeric Equilibrium and Ring-Chain Isomerism in Dihydrobenzoxazine Systems

Tautomerism is a form of structural isomerism where isomers readily interconvert, most commonly through the migration of a hydrogen atom (prototropy). wikipedia.org In heterocyclic systems, a specific type of tautomerism known as ring-chain isomerism can occur, where there is a reversible equilibrium between a cyclic structure and an open-chain isomer. mdpi.comyoutube.com

For dihydrobenzoxazine systems, particularly those with a hydrogen atom on a nitrogen adjacent to a carbon bearing a heteroatom, the potential for ring-chain tautomerism exists. This process involves the cleavage of a carbon-heteroatom bond in the ring to form an open-chain structure. Specifically for 3,1-benzoxazine derivatives, studies have shown a tautomeric equilibrium between the cyclic form and an open-chain imino alcohol form. acs.org The equilibrium is influenced by factors such as the electronic character of substituents and the polarity of the solvent. acs.org

In the case of this compound, the oxazine ring could potentially undergo a reversible ring-opening reaction. This would involve the cleavage of the C4-N3 bond, leading to the formation of an open-chain tautomer, likely a substituted 2-(aminooxy)benzyl alcohol. The equilibrium between the closed-ring (cyclic) and open-chain forms would depend on the relative thermodynamic stabilities of the two isomers. The process would be an example of ring-chain isomerism, where the cyclic dihydrobenzoxazine exists in equilibrium with its acyclic isomer. mdpi.com

Reaction Mechanisms and Mechanistic Pathways in Dihydrobenzoxazine Formation

Elucidation of Key Intermediates

Research has identified several crucial intermediates in the formation of the benzoxazine (B1645224) ring. The primary reaction is understood to be between the primary amine and formaldehyde (B43269). ikm.org.my

N-hydroxymethyl aniline (B41778) (HMA): This compound is widely considered a key intermediate in the synthesis process. researchgate.netresearchgate.net It is formed from the initial reaction between an aniline derivative and formaldehyde. ikm.org.myresearchgate.net Once formed, HMA can react with a phenol (B47542) to form a second intermediate, which then reacts with another molecule of formaldehyde to complete the cyclization into the benzoxazine ring. researchgate.net

N,N-di(hydroxymethyl)aniline: This is another highly reactive intermediate that can be formed when a primary amine reacts with formaldehyde. mdpi.comikm.org.my In some synthetic approaches, reaction conditions are controlled to favor the formation of this intermediate before the addition of the phenolic component. mdpi.com

Mannich Base (e.g., 2-((phenylamino)methyl)phenol): This intermediate is formed through the reaction of the key intermediate, HMA, with phenol. researchgate.netresearchgate.net The subsequent reaction of this Mannich base with formaldehyde leads to the formation of the oxazine (B8389632) ring. acs.org Studies have focused on the kinetics of this specific step to better understand the cyclization process. acs.org

Detailed Reaction Path Analysis

The most probable reaction pathway for the formation of a 3-phenyl-1,3-benzoxazine involves a multi-step process initiated by the formation of N-hydroxymethyl aniline (HMA). ikm.org.myresearchgate.net

Intermediate Formation: Aniline and formaldehyde react to form HMA. researchgate.net

Mannich Base Formation: The newly formed HMA then reacts with phenol at the ortho position to yield an aminomethylphenol derivative, also known as a Mannich base. researchgate.netacs.org

Cyclization: This Mannich base undergoes the final ring-closing step by reacting with another molecule of formaldehyde, resulting in the 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine structure. acs.org

An alternative pathway suggests that HMA can also react with itself or other reactants, leading to different intermediates such as 1,3,5-triphenyl-1,3,5-triazinane before eventually forming the benzoxazine product. researchgate.net Kinetic analysis of the final cyclization step (from Mannich base and formaldehyde) indicates a process involving the degradation of poly(oxymethylene) glycols to methylene (B1212753) glycol, followed by the dehydration of methylene glycol to a formaldehyde molecule, which then reacts with the Mannich base to form the benzoxazine ring. acs.org

Competing Reactions and Byproduct Formation

The synthesis of dihydrobenzoxazines is often accompanied by the formation of byproducts, which arise from competing reaction pathways. The primary intermediate, HMA, is highly reactive and can engage in self-condensation or reactions with other intermediates. researchgate.netresearchgate.net

One significant byproduct is 1,3,5-triphenyl-1,3,5-triazinane, which results from the trimerization of intermediates derived from aniline and formaldehyde. researchgate.net The presence of water, polar solvents, and high reaction temperatures can also promote the formation of oligomers, which is a major drawback in some synthetic methods. researchgate.net The analysis of crude reaction products has helped to identify various byproducts and propose the complex network of reactions occurring during synthesis. researchgate.net

Kinetic and Thermodynamic Considerations in Cyclization

Kinetic studies provide significant insight into the rate-determining steps of benzoxazine formation. For the cyclization of a 2-phenylaminomethylphenol (Mannich base) with formaldehyde, the reaction is found to be first-order with respect to formaldehyde, while the concentration of the Mannich base has little effect on the reaction rate. acs.org The rate-controlling step in this sequence is the dehydration of methylene glycols to formaldehyde molecules. acs.org

The activation energy for the polymerization of benzoxazine monomers, which involves the ring-opening of the oxazine structure, has been calculated using methods like the Kissinger and Ozawa models. researchgate.net While this pertains to the subsequent reaction of the formed ring, the stability of the ring itself is a key thermodynamic factor. Theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are used to assess the thermodynamic stability of the benzoxazine structure. techscience.comacs.org A smaller HOMO-LUMO gap can suggest lower thermodynamic stability. acs.org For related benzoxazine-dione compounds, decomposition kinetics have been found to follow zero-order kinetics under certain neutral conditions, which is uncommon for many organic reactions. acs.org

| Kinetic Parameter | Observation/Value | Reaction Step | Source |

|---|---|---|---|

| Reaction Order (vs. Formaldehyde) | First-order | Mannich base + Formaldehyde → Benzoxazine | acs.org |

| Reaction Order (vs. Mannich Base) | Little effect on rate | Mannich base + Formaldehyde → Benzoxazine | acs.org |

| Rate-Controlling Step | Dehydration of methylene glycols | Overall cyclization from Mannich base | acs.org |

| Apparent Activation Energy (Polymerization) | 79.8 kJ mol⁻¹ (Kissinger) | Ring-opening polymerization | researchgate.net |

| Apparent Activation Energy (Polymerization) | 81.5 kJ mol⁻¹ (Ozawa) | Ring-opening polymerization | researchgate.net |

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly influence the reaction pathway and product yield. Common solvents used for benzoxazine synthesis include toluene (B28343), dioxane, methanol, and ethanol (B145695). researchgate.netmdpi.comtechscience.com The reaction can also be carried out under solventless conditions, particularly by heating the reactants above their melting points, which can be advantageous for large-scale production. researchgate.net

For reactants with high melting points, solvents such as toluene or 1,4-dioxane (B91453) are often necessary. researchgate.net Kinetic studies are frequently performed in a mixture of dioxane and water to ensure a homogeneous solution. acs.org The decomposition rates of related benzoxazine structures have been shown to be dependent on the solvent system; for example, decomposition of a benzoxazine-dione was much more rapid in a refluxing acetonitrile/water mixture compared to its stability at room temperature. acs.org

Derivatization and Structural Diversification Strategies for Dihydrobenzoxazines

Substituent Introduction on the Aromatic Ring

Functionalization of the benzene (B151609) portion of the benzoxazine (B1645224) molecule is a critical strategy for structural diversification. Research has explored the introduction of various substituents onto this aromatic ring.

Halogenation, Nitration, Amination

While comprehensive studies on the direct halogenation and nitration of the 3,4-dihydro-1H-2,3-benzoxazine ring are not extensively detailed in available research, methods for the synthesis of amino-substituted derivatives have been reported. One key example is the synthesis of 7-amino-3,4-dihydro-1H-2,3-benzoxazine. vulcanchem.com The synthetic pathway for this compound involves the reduction of an imine intermediate formed from salicylaldehyde (B1680747) and benzylamine (B48309), followed by cyclization to create the benzoxazine core. vulcanchem.com This approach provides a viable route to introducing an amino group at the C7 position of the aromatic ring.

Alkyl and Aryl Substitutions

The introduction of alkyl and aryl groups onto the aromatic ring has been noted in the literature, with mentions of 3,6- and 3,7-disubstituted 1H-3,4-dihydro-2,3-benzoxazines. acs.org However, specific details regarding the synthetic methodologies and the precise nature of these alkyl and aryl substituents are not extensively documented in the reviewed literature.

Modifications at the Oxazine (B8389632) Ring

The oxazine ring offers multiple sites for substitution, including the nitrogen atom (N-substitutions) and the carbon atoms (C-substitutions), providing avenues for significant structural and functional modifications.

N-Substitutions (e.g., Alkyl, Aryl, Acyl, Propionyl Groups)

The nitrogen atom of the oxazine ring is a prime target for derivatization. Methods for introducing substituents at the N3 position have been developed. For instance, the synthesis of 3-alkyl or 3-acetyl derivatives can be achieved through the alkylation and functionalization of primary amine precursors before the cyclization step that forms the benzoxazine ring. vulcanchem.com

C-Substitutions (e.g., Aryl, Alkyl, Heteroaryl Groups)

Substitution at the carbon atoms of the oxazine ring allows for the introduction of a wide array of functional groups. Research has indicated the synthesis of derivatives such as 4-hydrazino-1H-2,3-benzoxazine, demonstrating that the C4 position is accessible for functionalization. google.com

Bridged and Spirocyclic Dihydrobenzoxazine Derivatives

The creation of bridged and spirocyclic systems dramatically increases the structural complexity and three-dimensionality of the dihydrobenzoxazine scaffold. Currently, there is limited specific information available in the scientific literature regarding the synthesis of bridged or spirocyclic derivatives based on the this compound core.

Incorporation of Functional Groups for Further Transformations

To enhance the performance and functionality of polybenzoxazines, researchers often incorporate secondary reactive groups into the monomer structure. These groups can undergo polymerization through mechanisms distinct from the characteristic ring-opening polymerization (ROP) of the oxazine moiety, leading to denser cross-linked networks and improved material properties. google.com

The introduction of reactive double bonds, such as allyl, vinyl, or alkyne groups, is a common strategy to create benzoxazine monomers capable of multiple polymerization pathways. google.com These functionalities can be introduced through the selection of appropriately substituted phenols or primary amines. google.com

Allyl Groups: Allyl-functionalized benzoxazines are of significant interest because the allyl group can undergo thermal addition polymerization, providing an additional cross-linking mechanism alongside the oxazine ROP. researchgate.net This dual-curing capability often results in thermosets with higher glass transition temperatures (Tg), enhanced thermal stability, and increased cross-link density. researchgate.netresearchgate.net For instance, a bis-benzoxazine monomer featuring allyl groups, 2,2′-bis(8-allyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)propane, was synthesized from 2,2′-diallyl bisphenol-A. researchgate.net The polymerization of this monomer occurs in two stages: the first corresponding to the polymerization of the allyl groups and the second to the benzoxazine ring-opening. researchgate.net

Similarly, benzoxazine monomers synthesized using allylamine, such as 3-allyl-3,4-dihydro-2H-1,3-benzoxazine, also exhibit two distinct polymerization exotherms. researchgate.netmdpi.com The position of the allyl group—whether on the nitrogen atom or the phenolic ring—influences the polymerization behavior. mdpi.com N-allyl substituted benzoxazines have shown a higher polymerization rate compared to their N-propyl counterparts, which is attributed to the neighboring group participation of the allyl moiety in facilitating the oxazine ring-opening. mdpi.com A resveratrol-derived tri-functional benzoxazine containing allyl groups has also been developed, demonstrating how bio-based phenols can be used to create highly functional monomers. nih.gov

Other Unsaturated Groups: Beyond allyl groups, other functionalities like vinyl, alkyne, and norbornene have been incorporated into benzoxazine structures to enable different polymerization chemistries, such as thiol-ene click reactions, Diels-Alder cycloadditions, or dedicated alkyne polymerization. google.com The synthesis of propargyl-functionalized benzoxazines, for example, allows for "click" reactions with azido-functionalized materials, as demonstrated in the preparation of nanocomposites with octa-azido functionalized POSS (polyhedral oligomeric silsesquioxane). mdpi.com

Table 1: Examples of Dihydrobenzoxazines with Reactive Double Bonds

| Compound Name | Precursors | Functional Group | Polymerization Characteristics | Reference |

|---|---|---|---|---|

| 2,2′-bis(8-allyl-3-phenyl-3,4-dihydro-2H-1,3-benzoxazinyl)propane | 2,2′-diallyl bisphenol-A, Aniline (B41778), Paraformaldehyde | Allyl | Two-stage thermal polymerization; yields high Tg (ca. 300°C) and high crosslink density. | researchgate.net |

| 3-allyl-3,4-dihydro-2H-1,3-benzoxazine | Phenol (B47542), Allylamine, Formaldehyde (B43269) | Allyl (on N-atom) | Two polymerization exotherms at ~145°C (allyl) and ~220°C (oxazine). | researchgate.net |

| Resveratrol-derived tri-allyl benzoxazine (RES-al) | Resveratrol (B1683913), Allylamine, Paraformaldehyde | Allyl | Multiple curable sites (oxazine, resveratrol C=C, allyl) lead to high Tg (313°C) and char yield (53%). | nih.gov |

| 3,4-dihydro-3-(prop-2-ynyl)-2H-benzoxazine | Phenol, Propargylamine, Formaldehyde | Alkyne (Propargyl) | Used in "click" reactions with azido-functionalized POSS. | mdpi.com |

Maleimide (B117702) groups are another class of valuable functionalities that can be incorporated into the dihydrobenzoxazine structure. google.com The high reactivity of the maleimide double bond in Diels-Alder reactions and Michael additions makes these derivatives particularly useful for creating high-performance thermosets and for bioconjugation applications. mdpi.comresearchgate.net

The synthesis of maleimide-functionalized benzoxazines typically involves using a primary amine or a phenol that already contains the maleimide moiety. google.comresearchgate.net These monomers can then be polymerized through three distinct reactive pathways: the ring-opening of the benzoxazine, the polymerization of the maleimide group, and the reaction between the phenolic hydroxyls generated from ROP with the maleimide group. google.com This multi-reaction capability leads to materials with superior thermal stability and mechanical properties. Research has explored the synthesis of bis(benzoxazine-maleimide)s, which have demonstrated potential as a novel class of high-performance resins. google.com

Synthesis of Poly-functionalized Dihydrobenzoxazines (Di- and Tri-functional)

Increasing the number of benzoxazine rings within a single monomer molecule is a direct strategy to enhance the cross-link density and thermomechanical properties of the resulting polymer network. This has led to the development of di-, tri-, and even tetra-functional benzoxazine monomers. mdpi.com

Di-functional Benzoxazines: The most common approach to synthesizing di-functional benzoxazines is to use either a diphenol (like bisphenol-A or bisphenol-F) with a monoamine, or a diamine with a monophenol. researchgate.netgoogle.comresearchgate.net For example, the reaction of bisphenol-A with aniline and formaldehyde yields a di-functional monomer that is a cornerstone of benzoxazine chemistry. mdpi.com Various aromatic diamines can be employed to create a wide range of di-functional monomers, offering significant flexibility in molecular design. google.com

Tri-functional and Higher-functionality Benzoxazines: Tri-functional monomers are typically synthesized using a triphenol or a triamine. For example, tris(4-hydroxyphenyl)methane can be reacted with a primary amine and formaldehyde to yield a tri-functional benzoxazine. google.com A tri-functional benzoxazine based on m-toluidine (B57737) has also been reported. google.com Researchers have also synthesized ladder-form di-, tri-, and tetra-functional monomers, noting a decrease in polymerization temperature and an increase in char yield as the number of oxazine rings increases. mdpi.com

Table 2: Synthesis of Poly-functionalized Dihydrobenzoxazines

| Functionality | Synthesis Strategy | Example Precursors | Resulting Properties | Reference |

|---|---|---|---|---|

| Di-functional | Diphenol + Monoamine | Bisphenol-A, Aniline, Formaldehyde | Standard for creating cross-linked polybenzoxazine networks. | mdpi.com |

| Di-functional | Monophenol + Diamine | Phenol, Hexamethylenediamine, Formaldehyde | Introduces aliphatic linkages, affecting flexibility. | mdpi.com |

| Tri-functional | Triphenol + Monoamine | Tris(4-hydroxyphenyl)methane, Aniline, Formaldehyde | High cross-link density, improved thermal stability. | google.com |

| Tetra-functional | Multi-step ladder synthesis | Resorcinol-based derivatives | Reduced polymerization temperature, increased char yield. | mdpi.com |

Preparation of Ionic Dihydrobenzoxazine Derivatives

Introducing ionic moieties into the dihydrobenzoxazine structure creates derivatives with unique properties, such as catalytic activity, enhanced solubility in polar solvents, and potential for use as anion exchange membranes or antimicrobial agents. researchgate.netnih.gov

Ionic character can be conferred in several ways. One method involves the quaternization of the tertiary amine within the oxazine ring itself. This has been achieved by reacting a synthesized benzoxazine monomer with an alkylating agent. yok.gov.tr For example, a pyridine-containing benzoxazine monomer (BPy) was successfully quaternized to create an ionic monomer (qBPy), which was then used to modify montmorillonite (B579905) clay via cation exchange. yok.gov.tr

A more common strategy is to incorporate an ionic group, such as an imidazolium (B1220033) salt, into the monomer structure. This is often done by synthesizing a benzoxazine from an amine that already contains an imidazole (B134444) ring. researchgate.netnih.gov For instance, benzoxazines have been synthesized using an imidazole-containing monoamine with phenols like cardanol (B1251761) and bisphenol-F. researchgate.net The resulting monomers can exhibit self-catalytic behavior due to the presence of the imidazole group, leading to lower curing temperatures. researchgate.net These imidazolium-functionalized polymers can be further modified, for example, to create N-heterocyclic carbene (NHC) ligands for organometallic catalysis. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Dihydrobenzoxazines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of dihydrobenzoxazines, offering detailed information about the proton and carbon environments within the molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the characteristic protons of the dihydrobenzoxazine ring system. For instance, in a series of synthesized 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazines, the protons of the Ar-CH₂-N group typically appear as a doublet, while the O-CHAr-N proton presents as a singlet. conicet.gov.armdpi.com

In the case of 3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine), the resonances for the O-CH₂-N and Ar-CH₂-N protons are observed at 5.02 and 4.16 ppm, respectively. bibliotekanauki.pl Similarly, for 3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine), these signals appear at 5.82 and 4.90 ppm. bibliotekanauki.pl The specific chemical shifts can be influenced by the substituents on the benzoxazine (B1645224) core. For example, in 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] conicet.gov.arrasayanjournal.co.inoxazine (B8389632), the O-CH₂-N and Ar-CH₂-N protons are assigned to peaks at 5.71 ppm and 5.00 ppm, respectively. researchgate.net

| Compound | O-CH₂-N Chemical Shift (ppm) | Ar-CH₂-N Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) | 5.02 | 4.16 | bibliotekanauki.pl |

| 3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) | 5.82 | 4.90 | bibliotekanauki.pl |

| 3-(p-tolyl)-3,4-dihydro-2H-benzo[e] conicet.gov.arrasayanjournal.co.inoxazine | 5.71 | 5.00 | researchgate.net |

| 2-(4-Fluorophenyl)-3-p-tolyl-3,4-dihydro-2H-1,3-benzoxazine | - | 4.29 (s, 2H) | mdpi.com |

| 2-(4-Fluorophenyl)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine | - | 4.33 (d, J = 4.5 Hz, 2H) | mdpi.com |

¹³C NMR for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the oxazine ring are particularly diagnostic. For 3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine), the carbon signals for O-CH₂-N and Ar-CH₂-N are located at 78.8 and 52.2 ppm, respectively. bibliotekanauki.pl In the case of 3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine), these shifts are observed at 83.2 and 54.2 ppm. bibliotekanauki.pl

For some derivatives, such as 1,3-benzoxazine-2,4-diones, the presence of two carbonyl carbons is confirmed by distinct downfield signals in the ¹³C NMR spectrum. orientjchem.org Substituent effects on ¹³C NMR chemical shifts have been shown to be highly useful for configurational and conformational analysis of substituted 3,4-dihydro-2H-1,3-benzoxazines. rsc.org

| Compound | O-CH₂-N Chemical Shift (ppm) | Ar-CH₂-N Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 3,3'-(1,6-Hexamethylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) | 78.8 | 52.2 | bibliotekanauki.pl |

| 3,3'-(1,4-Phenylene)bis(3,4-dihydro-2H-1,3-naphthoxazine) | 83.2 | 54.2 | bibliotekanauki.pl |

| BA-a (a bis-oxazine benzoxazine) | 79.1 | 50.1 | conicet.gov.ar |

| 2-(4-Fluorophenyl)-3-p-tolyl-3,4-dihydro-2H-1,3-benzoxazine | 88.17 | 46.59 | mdpi.com |

| 2-(4-Fluorophenyl)-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine | 87.59 | 46.14 | mdpi.com |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between protons and carbons, which is crucial for the definitive structural assignment of complex dihydrobenzoxazines. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed.

For a naringenin-based benzoxazine, 2D NMR, including ¹H-¹H NOESY, was used to fully elucidate the structure and confirm the presence of isomers. rsc.org Mechanistic studies of the reaction between benzoxazines and amines have also utilized 2D NMR to identify the structures of the resulting products. frontiersin.org These advanced techniques provide unambiguous evidence of the molecular structure by revealing through-bond and through-space correlations between nuclei.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of dihydrobenzoxazines and to study their fragmentation patterns, which can provide valuable structural information.

GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. thermofisher.comfilab.fr In the context of dihydrobenzoxazines, GC-MS has been employed to confirm the structure of synthesized monomers and to analyze the by-products of the synthesis. bibliotekanauki.plicm.edu.plicm.edu.pl The mass spectrum provides the molecular ion peak, confirming the molecular weight of the compound, and the fragmentation pattern offers clues about its structure. For example, the GC-MS spectrum of 3,4-dihydro-2H-1,4-benzoxazine shows a top peak at m/z 135. nih.gov

ESI-MS for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules, including many dihydrobenzoxazine derivatives. metwarebio.com It typically produces a protonated molecular ion ([M+H]⁺), which allows for the straightforward determination of the molecular weight. mdpi.commdpi.com For instance, in the analysis of 2-(4-fluorophenyl)-3-p-tolyl-3,4-dihydro-2H-1,3-benzoxazine, ESI-MS showed a clear [M+H]⁺ peak at m/z 320. mdpi.com This technique is valuable in confirming the successful synthesis of the target compounds. mdpi.com

| Compound | Ionization Method | Molecular Ion Peak (m/z) | Reference |

|---|---|---|---|

| 3,4-dihydro-2H-1,4-benzoxazine | GC-MS | 135 | nih.gov |

| 2-(4-Fluorophenyl)-3-p-tolyl-3,4-dihydro-2H-1,3-benzoxazine | ESI-MS | 320 [M+H]⁺ | mdpi.com |

| 3-[(furan-2-yl)methyl]-6-methyl-3,4-dihydro-2H-1,3-benzoxazine | ESI-MS | - | mdpi.com |

| 3-Propyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione | EI-MS | 205 (M+) | orientjchem.org |

| 3-Butyl-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione | EI-MS | 219 (M+) | orientjchem.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. tanta.edu.eg For dihydrobenzoxazine derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of the heterocyclic ring and its substituents.

Key IR absorption bands for dihydrobenzoxazines include:

C-O-C Stretching: Asymmetric and symmetric stretching vibrations of the ether linkage within the oxazine ring are typically observed. For some benzoxazine monomers, these bands appear around 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net Another study assigns the band at 1231 cm⁻¹ to the antisymmetric C-O-C stretching vibration. semanticscholar.org

C-N-C Stretching: The stretching vibrations of the C-N-C bond in the oxazine ring are also characteristic, often appearing around 944 and 1205-1215 cm⁻¹. preprints.org

Aromatic C=C Stretching: The presence of the benzene (B151609) ring is confirmed by skeletal stretching vibrations, which typically appear as a set of four bands around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹. researchgate.net

CH₂ Vibrations: Stretching and bending vibrations of the methylene (B1212753) groups in the oxazine ring are also identifiable. preprints.org

Oxazine Ring Vibration: A characteristic band around 918-920 cm⁻¹ has been attributed to the oxazine ring itself, specifically a mixture of the O-C2 stretching and phenolic ring vibrational modes. researchgate.netconicet.gov.ar

The following table summarizes typical IR absorption data for dihydrobenzoxazine derivatives.

| Functional Group | Vibrational Mode | **Characteristic Absorption (cm⁻¹) ** | Reference |

| C-O-C | Asymmetric Stretch | ~1233 | researchgate.net |

| C-O-C | Symmetric Stretch | ~1029 | researchgate.net |

| C-N-C | Stretch | 944, 1205-1215 | preprints.org |

| Aromatic C=C | Skeletal Stretch | 1600, 1585, 1500, 1450 | researchgate.net |

| Oxazine Ring | O-C2 Stretch/Phenolic Ring Vibration | 918-920 | researchgate.netconicet.gov.ar |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure of crystalline solids, providing precise data on bond lengths, bond angles, and conformation.

Single-crystal X-ray diffraction (SC-XRD) offers the most definitive structural elucidation for compounds that can be grown as high-quality single crystals. For dihydrobenzoxazine derivatives, SC-XRD studies have revealed important structural features:

Conformation: The oxazine ring in dihydrobenzoxazines often adopts a half-chair or screw-boat conformation. mdpi.comnih.gov For instance, in one study, the oxazine ring was found to be nearly planar in one derivative, while it adopted a screw-boat conformation in another. nih.gov In another case, the heterocyclic ring showed a distorted semi-chair conformation. acs.org

Intermolecular Interactions: The crystal packing is often stabilized by various intermolecular interactions, including hydrogen bonds (e.g., C-H···O, C-H···N) and π-π stacking interactions between aromatic rings. mdpi.com These interactions can lead to the formation of complex three-dimensional supramolecular structures. connectjournals.com

Structural Parameters: SC-XRD provides precise measurements of bond lengths and angles. For example, in a derivative of 3,4-dihydro-2H-1,4-benzoxazine, the C-N-C bond angles within the oxazine ring were reported to be in the range of 110.77(12)° to 114.66(11)°. mdpi.com

The general procedure for SC-XRD involves growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data using X-ray radiation (e.g., Mo Kα or Cu Kα). mdpi.commdpi.com The resulting data is then processed to solve and refine the crystal structure. mdpi.commdpi.com

Powder X-ray diffraction (PXRD) is a powerful technique used to identify the crystalline phases of a material. malvernpanalytical.com It is particularly useful for analyzing polycrystalline samples and can be used for both qualitative and quantitative phase analysis. malvernpanalytical.comnih.gov

In the context of dihydrobenzoxazines, PXRD is used to:

Confirm Crystalline Nature: PXRD patterns can confirm that a synthesized material is crystalline. Studies have shown that dihydrobenzoxazine dimers are highly crystalline. mdpi.com

Phase Identification: The diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase, allowing for its identification by comparison to databases or calculated patterns from single-crystal data. springernature.com

Purity Assessment: The presence of impurity phases can be detected by the appearance of extra peaks in the PXRD pattern.

Structural Information: While less detailed than SC-XRD, PXRD data can be used to determine unit cell parameters and, in some cases, solve crystal structures, especially when combined with other techniques like solid-state NMR and computational modeling. springernature.comrsc.org

The analysis of PXRD data often involves comparing the observed diffraction pattern with calculated patterns derived from known crystal structures to confirm the phase purity of the bulk sample. mdpi.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula of the substance.

The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and supports the proposed structure. For various synthesized dihydro-1,3-oxazine derivatives, elemental analysis results have been shown to be in good agreement with the calculated values, confirming their composition. rasayanjournal.co.inresearchgate.net For example, for a C₂₂H₂₃NO derivative, the calculated percentages were C, 83.17%; H, 7.25%; N, 4.41%, while the experimental values were C, 82.96%; H, 7.11%; N, 4.22%. rasayanjournal.co.in

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and isolating desired products.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for:

Monitoring Reaction Progress: TLC is frequently used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of products. ijpsr.com

Assessing Purity: The purity of a sample can be quickly assessed. A pure compound should ideally show a single spot on the TLC plate. mongoliajol.inforesearchgate.net

Determining Appropriate Solvent Systems: TLC helps in selecting a suitable solvent system for larger-scale purification methods like column chromatography. umich.edu

In a typical TLC experiment, the compound is spotted onto a plate coated with an adsorbent (like silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate via capillary action. sigmaaldrich.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases. khanacademy.org The separation is quantified by the retention factor (Rf) value. For some benzoxazine derivatives, solvent systems like benzene:acetone (9:1) have been used for TLC analysis. mongoliajol.info Visualization of the spots is often achieved using a UV lamp or an iodine chamber. mongoliajol.infoiosrjournals.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of dihydrobenzoxazines, HPLC is instrumental in monitoring reaction progress, isolating products, quantifying yields, and determining enantiomeric purity. The technique relies on pumping a solvent mixture (the mobile phase) at high pressure through a column packed with an adsorbent material (the stationary phase). The differential interactions of the analytes with the stationary phase lead to their separation.

Analysis of Synthesis Products and Intermediates

The synthesis of dihydrobenzoxazines can result in a complex mixture of the target compound, unreacted starting materials, intermediates, and byproducts. HPLC is a powerful tool for analyzing these crude reaction mixtures. For instance, in the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol (B47542), aniline (B41778), and formaldehyde (B43269), HPLC, in conjunction with preparative HPLC and chromatographic columns, was employed to isolate and identify seven distinct compounds from the crude product. This detailed analysis led to the proposal of a probable reaction pathway, suggesting that N-hydroxymethyl aniline is a key intermediate that can react with itself or other reactants to form various intermediates and ultimately the final benzoxazine product along with byproducts. researchgate.net

Method Development and Validation for Quantification

For the routine analysis and quality control of dihydrobenzoxazine derivatives, validated HPLC methods are essential. A liquid chromatography/mass spectrometry (LC/MS) method has been developed and validated for the analysis of a series of 3-aryl-3,4-dihydro-2H-benz[e]-1,3-oxazines. researchgate.netresearchgate.net The method demonstrated good accuracy, precision, specificity, and linearity, making it suitable for routine quantitative analysis. researchgate.netresearchgate.net

The chromatographic conditions for such an analysis are detailed in the table below:

| Parameter | Conditions |

| Column | Information not available in the provided search results. |

| Mobile Phase | 0.05M ammonium (B1175870) acetate (B1210297) buffer (pH 5.60, adjusted with orthophosphoric acid) with a timed gradient program. researchgate.net |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detection | 245 nm. researchgate.net |

| Concentration Range | 1.0–10.0 µg mL-1 for all compounds. researchgate.net |

The validation of this method ensures that it is robust and reliable for its intended purpose. Key validation parameters are summarized in the following table:

| Validation Parameter | Result |

| Linearity | The method was found to be linear over a concentration range of 0.1 to 100 µg mL-1. researchgate.net |

| Limit of Detection (LOD) | 0.024 to 0.048 µg mL-1. researchgate.net |

| Limit of Quantification (LOQ) | 0.075 to 0.147 µg mL-1. researchgate.net |

| Accuracy | The method was found to be accurate in the concentration range of 1.0–10.0 µg mL-1 for all compounds. researchgate.net |

Chiral Separation of Dihydrobenzoxazine Enantiomers

Many dihydrobenzoxazines are chiral, existing as a pair of enantiomers which may exhibit different biological activities. Chiral Stationary Phase HPLC (CSP-HPLC) is a critical technique for the separation and quantification of these enantiomers. This method is used to determine the enantiomeric excess (ee) or enantiomeric ratio (er) of a chiral sample. whiterose.ac.ukchiralpedia.com

For example, the kinetic resolution of racemic N-Boc-3-aryl-3,4-dihydro-2H-1,4-benzoxazines has been successfully monitored using CSP-HPLC. whiterose.ac.uk The separation of enantiomers of (R)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine was achieved with a high enantiomeric ratio. whiterose.ac.uk Similarly, the optical purity of compounds like (±)-7,8-difluoro-3-methyl-3,4-dihydro-2H- researchgate.net-benzoxazine has been determined by HPLC following resolution procedures. epo.org

An example of the conditions used for the chiral separation of a dihydrobenzoxazine derivative is provided below:

| Parameter | Conditions |

| Compound | (R)-3-Phenyl-3,4-dihydro-2H-1,4-benzoxazine. whiterose.ac.uk |

| Column | Daicel Chiralpak IA. whiterose.ac.uk |

| Mobile Phase | Hexane–iPrOH (98:2). whiterose.ac.uk |

| Retention Times | 13.3 min (major enantiomer) and 11.1 min (minor enantiomer). whiterose.ac.uk |

| Enantiomeric Ratio | 98:2. whiterose.ac.uk |

The choice of the chiral stationary phase and the mobile phase composition, including the type of organic modifier and additives, are crucial for achieving successful enantioseparation. researchgate.net

Computational Chemistry Approaches for Dihydrobenzoxazine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the behavior of dihydrobenzoxazine systems at the atomic and molecular levels. These methods provide a detailed picture of the electronic structure and are crucial for predicting molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For dihydrobenzoxazine systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d), are utilized to optimize molecular geometries and analyze electronic properties. researchgate.netmdpi.comacs.orgnih.govtechscience.com

Studies on substituted 1,4-benzoxazine derivatives have used DFT to predict electrostatic potentials, revealing charge distribution across the molecule. For instance, in methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, the cyano group exhibits a partial negative charge, while the methoxy (B1213986) oxygen also carries a negative charge, indicating nucleophilic regions. Furthermore, Natural Bond Orbital (NBO) analysis, a DFT-based method, has shown the delocalization of lone pairs from the oxazine (B8389632) oxygen into the σ* orbitals of adjacent C–N bonds, a factor that contributes to the stability of the ring system.

In studies of 1,3-benzoxazine derivatives, DFT calculations have been instrumental in understanding their stability and potential for polymerization. acs.orgnih.gov These calculations help in comparing the electronic structures of neutral and ionic benzoxazine (B1645224) species, which is crucial for designing new polymerization pathways. acs.orgnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.netacs.org

For various benzoxazine derivatives, HOMO-LUMO analysis has been performed to predict their chemical behavior. In a study on a complex molecule containing a 3,4-dihydro-1H-2,3-benzoxazine moiety, the HOMO orbitals were found to be primarily located on this part of the structure, suggesting its role in electron-donating interactions. researchgate.net

In the case of substituted 1,4-benzoxazines, a HOMO-LUMO gap of 4.2 eV was calculated, indicating moderate reactivity. For 1,3-benzoxazine systems, the HOMO-LUMO gap has been calculated using different DFT functionals, with values ranging from 3.32 eV to 7.37 eV for a neutral model and 2.80 eV to 7.40 eV for an ionic model, suggesting that the ionic form may have a smaller thermodynamic stability in some cases. acs.orgnih.gov This information is vital for understanding the mechanisms of ring-opening polymerization. acs.org

| Compound | Computational Method | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | B3LYP/6-31G(d,p) | 4.2 | |

| Neutral 1,3-Benzoxazine Model (R,tBuBxCy) | PBE0 | 3.32 | acs.orgnih.gov |

| Neutral 1,3-Benzoxazine Model (R,tBuBxCy) | M062x | 7.37 | acs.orgnih.gov |

| Ionic 1,3-Benzoxazine Model ([R,tBuBxCy,Me]Cl) | PBE0 | 2.80 | acs.orgnih.gov |

| Ionic 1,3-Benzoxazine Model ([R,tBuBxCy,Me]Cl) | M062x | 7.40 | acs.orgnih.gov |

The dihydrobenzoxazine ring is not planar and can adopt several conformations. Computational methods are essential for determining the most stable conformations and the energy barriers between them. For 3,4-dihydro-2H-1,3-benzoxazines, the oxazine ring typically prefers a half-chair conformation. mdpi.comrsc.orgiucr.org

Detailed NMR studies combined with computational analysis of substituted 3,4-dihydro-2H-1,3-benzoxazines have shown that the N-methyl group predominantly occupies an axial position. rsc.org The conformational preferences are influenced by substituents on the ring. For example, in 3,4-dihydro-4-methyl-2H-1,3-benzoxazine, there is a nearly equal mixture of conformers with the 4-methyl group in equatorial and axial positions, whereas the 3-methyl derivative exists mainly in the form with the N-methyl group in an axial orientation. rsc.org X-ray crystallography studies on compounds like 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine have confirmed the half-chair conformation of the oxazine ring. iucr.org

| Compound | Dominant Conformation/Observation | Reference |

|---|---|---|

| 3,4-dihydro-3-methyl-2H-1,3-benzoxazines | N-methyl group predominantly axial | rsc.org |

| 3,4-dihydro-4-methyl-2H-1,3-benzoxazine | ~54:46 mixture of equatorial and axial 4-methyl conformers | rsc.org |

| 8-methoxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazine | Oxazine ring in a half-chair conformation | iucr.org |

| 3-(furan-2-ylmethyl)-6-methyl-3,4-dihydro-2H-1,3-benzoxazine | Oxazine ring adopts a half-chair conformation | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum mechanical calculations provide insights into static molecular structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. For dihydrobenzoxazine systems, MD simulations can reveal how the ring system and its substituents move and interact with their environment, such as solvents.

For instance, explicit solvent simulations of methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate in water at 300 K have been used to determine the solvent-accessible surface area and to identify hydrogen bonding interactions between the molecule and surrounding water molecules. Such simulations are crucial for understanding the behavior of these compounds in biological systems or in solution-phase reactions. Although not specifically detailed for this compound in the provided context, this approach is generally applicable to all dihydrobenzoxazine isomers.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of dihydrobenzoxazine rings.

The synthesis of 3,4-dihydro-2H-1,3-benzoxazines is often achieved through a Mannich-like condensation reaction involving a phenol (B47542), a primary amine, and formaldehyde (B43269). mdpi.commdpi.comresearchgate.net Computational studies can be used to model the reaction pathway, identify key intermediates, and calculate the energy of transition states to understand the reaction kinetics and mechanism.

Research on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine suggests that N-hydroxymethyl aniline (B41778) is a likely key intermediate. researchgate.net This intermediate can then react further to form the benzoxazine ring. researchgate.net Computational modeling of such reaction pathways can help to rationalize the formation of different products and byproducts.

Furthermore, computational studies have been conducted on alternative ring-closure reactions for forming 1,3-benzoxazine derivatives, for example, by replacing formaldehyde with dichloromethane (B109758). acs.org DFT calculations have been used to investigate potential reaction pathways and their energy barriers, providing valuable information for optimizing synthetic strategies. acs.orgnih.gov While these studies focus on 1,3-benzoxazines, the principles of transition state analysis are directly applicable to understanding the formation of other isomers like this compound.

Reaction Pathway Energy Profiles

Computational studies are instrumental in elucidating the mechanisms of reactions involving dihydrobenzoxazine systems, such as their formation and thermal transformations. By mapping the potential energy surface (PES), researchers can identify transition states (TS), intermediates, and the associated energy barriers (activation energies, E_a) that govern reaction kinetics and thermodynamics.

Density Functional Theory (DFT) is a commonly employed method for these investigations. For instance, detailed computational studies have been conducted to understand the stability and transformation of the benzoxazine heterocyclic ring, which is crucial for processes like polymerization. These studies often compare different reaction pathways to determine the most probable mechanism.

One such study investigated the thermal transformation of ionic 1,3-benzoxazine derivatives, which convert into classical benzoxazines and chloroalkanes as a first step before polymerization. The calculations explored competing pathways, such as the detachment of different substituent groups from the nitrogen atom. The reaction leading to the formation of a benzoxazine and chlorocyclohexane (B146310) was found to proceed through two transition states, while the pathway yielding chloromethane (B1201357) involved a single transition state. The activation and reaction energies calculated using DFT methods provide a quantitative comparison of these routes. For example, the route forming the benzoxazine and C₆H₁₁Cl was identified as more probable than the one forming H₃CCl.

In other work, computational methods like the synchronous transit-guided quasi-Newton (STQN) method have been used to locate transition state structures between different conformational minima on the ground-state potential energy surface of benzoxazine compounds. This helps in understanding the dynamics of conformational interconversion.

Table 1: Calculated Energy Profile for a Dihydrobenzoxazine Transformation Reaction Data sourced from computational studies on the thermal transformation of an ionic dihydrobenzoxazine derivative.

| Reaction Pathway | Process | Activation Energy (Eₐ) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) |

|---|---|---|---|

| Formation of dtBuBxMe + C₆H₁₁Cl | TS1 | 23.23 | -2.11 |

| TS2 | 17.41 | -12.87 | |

| Formation of dtBuBxCy + H₃CCl | TS | 41.28 | -11.63 |

Crystal Structure Prediction and Validation

The definitive three-dimensional atomic arrangement of dihydrobenzoxazine derivatives is determined using single-crystal X-ray diffraction. This experimental technique provides precise data on bond lengths, bond angles, and the spatial orientation of atoms within the crystal lattice. Computational methods are used alongside these experiments to predict crystal structures and, more commonly, to rationalize and understand the observed solid-state features, such as intermolecular interactions and packing arrangements.

DFT calculations are frequently used to optimize the geometry of a single molecule, which can then be compared to its conformation in the crystal. Such studies have revealed that the six-membered oxazine ring in dihydrobenzoxazine systems typically adopts a non-planar conformation, such as a half-chair, distorted semi-chair, or boat-chair, to minimize ring strain.

Validation of a predicted or refined crystal structure involves comparing calculated parameters with experimental data. Furthermore, computational tools like Hirshfeld surface analysis are employed to quantify the various intermolecular interactions that stabilize the crystal packing. For many dihydrobenzoxazine derivatives, the crystal structure is stabilized by a network of weak intermolecular interactions rather than classical hydrogen bonds, especially when no traditional hydrogen bond donors are present. These interactions include:

C–H···O and C–H···N contacts .

C–H···π interactions , where a hydrogen atom interacts with the electron cloud of an aromatic ring.

O–H···O hydrogen bonds in dimer derivatives that possess phenolic -OH groups.

π–π stacking between aromatic rings, although this can be hindered by bulky substituents.

The arrangement of molecules in the crystal lattice is dictated by these subtle forces. For example, in one derivative, C–H···N interactions were found to link molecules into an infinite chain. The absolute molecular structure and arrangement of substituents for isomers have also been unambiguously confirmed by comparing X-ray crystallography results with computational studies.

Structure Activity Relationship Sar Studies and Molecular Design Principles in Dihydrobenzoxazine Research

Theoretical Considerations of Substituent Effects on Molecular Properties

The properties and reactivity of the 3,4-dihydro-1H-2,3-benzoxazine core are significantly influenced by the nature and position of various substituents. These effects can be broadly categorized into electronic, steric, and lipophilic contributions, which collectively determine the molecule's interaction with its biological target or its performance in a material context.

The electronic landscape of the dihydrobenzoxazine ring system can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These substituents exert their influence through inductive and resonance effects, altering the electron density distribution within the molecule.

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. For instance, an electron-withdrawing group like a halogen will pull electron density away from the aromatic ring, making it more electron-deficient.

Resonance Effects: These involve the delocalization of pi (π) electrons across the conjugated system. An EDG with a lone pair of electrons, such as a methoxy (B1213986) (-OCH3) or an amino (-NH2) group, can donate electron density to the aromatic ring through resonance, increasing its nucleophilicity. Conversely, an EWG like a nitro (-NO2) or cyano (-CN) group will withdraw electron density via resonance.

In the context of biological activity, studies on certain benzoxazine (B1645224) derivatives have shown that electron-withdrawing groups like -NO2 and -Cl at the C7 position can enhance antimicrobial activity. vulcanchem.com Conversely, the presence of a methoxy group has been observed to decrease efficacy. vulcanchem.com The stabilizing power of substituents on a phenoxonium cation intermediate, which can be formed during electrochemical oxidation, follows the order: methoxy > dimethyl > ethyl ≈ methyl. mdpi.comresearchgate.net This highlights the significant role of electronic effects in determining the reactivity and potential applications of these compounds.

For example, the steric bulk of an N-substituent in dihydrobenzoxazine dimer derivatives significantly impacts the geometry around the nitrogen atom. mdpi.comresearchgate.net Larger substituents, such as a cyclohexyl group compared to a methyl group, lead to an elongation of the N-substituent bond and an expansion of the C-N-C bond angles, causing a greater distortion of the trigonal pyramidal structure around the nitrogen. mdpi.comresearchgate.net This steric hindrance can also influence intermolecular interactions, such as hydrogen bonding, within the crystal structure. mdpi.com In some cases, bulky substituents can even prevent certain types of intermolecular interactions, like π–π stacking, by blocking the close approach of aromatic rings. mdpi.comiucr.org

The introduction of substituents at the 2-position of the 1,4-benzoxazine ring has been shown to increase antagonistic activities at the 5-HT3 receptor, with the effect following the order: dimethyl > methyl > dihydro > phenyl. nih.gov This suggests that the size and nature of the substituent at this position are critical for optimal interaction with the receptor.

In drug design, optimizing lipophilicity is crucial for ensuring that a compound can effectively traverse cellular membranes to reach its target. mdpi.com Increased lipophilicity can enhance binding to non-polar pockets in a receptor but can also lead to non-specific binding, increased metabolic clearance, and lower aqueous solubility. gardp.org The concept of lipophilic efficiency (LipE), which relates potency to lipophilicity, is a useful metric for guiding lead optimization. gardp.org

The introduction of certain substituents can significantly alter the lipophilicity of dihydrobenzoxazine derivatives. For instance, intramolecular hydrogen bonding, which can be promoted by certain substitution patterns, can increase a molecule's lipophilicity and membrane permeability while reducing its aqueous solubility. researchgate.net Computational tools can predict the lipophilicity of designed analogs, aiding in the development of compounds with improved pharmacokinetic profiles.

Rational Design Strategies for Dihydrobenzoxazine Analogues

The rational design of dihydrobenzoxazine analogues involves a systematic approach to modifying the core structure to achieve desired properties. This process often begins with a lead compound that exhibits a particular activity and aims to improve its potency, selectivity, or pharmacokinetic profile.

One common strategy is the bioisosteric replacement of functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing a hydroxyl group with a thiol or an amine can alter hydrogen bonding capabilities and lipophilicity while potentially maintaining or improving target engagement.

Another approach involves scaffold hopping, where the dihydrobenzoxazine core is replaced with a different heterocyclic system that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved properties.

A recent study detailed the rational design and synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents. mdpi.comresearchgate.net The design strategy involved the introduction of an aryl group at the 4-position via a Buchwald–Hartwig cross-coupling reaction. mdpi.comresearchgate.net Structure-activity relationship analysis of the resulting analogues revealed that the presence of hydroxyl groups on the benzoxazine ring and the appended aryl ring was beneficial for biological activity, while a para-amino group on the C-ring significantly enhanced potency. mdpi.comresearchgate.net This work exemplifies a rational approach to analogue design, leading to the identification of a lead compound for further optimization. mdpi.comresearchgate.net

Influence of Ring Fusion and Isomerism on Molecular Interactions

The way in which the oxazine (B8389632) ring is fused to the benzene (B151609) ring, as well as the presence of different isomers, can have a profound impact on the three-dimensional shape and electronic properties of the molecule, thereby influencing its molecular interactions.

The fusion of additional rings to the dihydrobenzoxazine scaffold can further constrain the molecule's conformation and introduce new points of interaction. For example, replacing the 1,4-benzoxazine ring with a seven-membered ring system like 1,5-benzoxepine or 1,5-benzthiepine has been shown to decrease affinity for the 5-HT3 receptor. nih.gov This suggests that the specific geometry and electronic nature of the fused ring system are critical for receptor binding.

The stereochemistry of substituents on the dihydrobenzoxazine ring is also a key factor. Enantiomers of a chiral dihydrobenzoxazine derivative can exhibit different biological activities, as their interactions with chiral biological macromolecules like proteins and enzymes will differ. The synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues has been pursued for potential biological applications, highlighting the importance of stereoisomerism in the design of bioactive compounds. researchgate.net

Computational Tools for SAR Exploration (e.g., QSAR modeling principles)

Computational chemistry plays an increasingly important role in modern drug discovery and materials science, providing powerful tools for exploring structure-activity relationships. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a particular property.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. A QSAR model is a mathematical equation that relates one or more of these properties, known as descriptors, to the observed activity. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These can be calculated using quantum chemical methods. techscience.com

Steric Descriptors: Which describe the size and shape of the molecule, such as molecular volume, surface area, and van der Waals radii.

Hydrophobic Descriptors: Like logP, which quantifies the lipophilicity of the molecule.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about branching, connectivity, and shape.

Once a QSAR model is developed and validated, it can be used to predict the activity of novel, unsynthesized compounds. This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, thereby saving time and resources.

Synthetic Utility and Applications of Dihydrobenzoxazines in Organic Synthesis

Role as Intermediates in Complex Molecule Synthesis

3,4-Dihydro-1H-2,3-benzoxazines serve as crucial intermediates in the synthesis of a wide array of complex organic molecules. Their inherent reactivity, particularly the susceptibility of the oxazine (B8389632) ring to cleavage, allows for strategic transformations into various functionalized structures. This has been instrumental in the construction of pharmacologically active compounds and natural product analogues. researchgate.net

The benzoxazine (B1645224) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules with applications as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.combenthamscience.com The synthesis of these complex therapeutic agents often involves the initial construction of a dihydrobenzoxazine core, which is then further elaborated. For instance, the strategic functionalization of the aromatic ring or the nitrogen atom of the dihydrobenzoxazine intermediate can lead to a diverse library of derivatives with distinct biological profiles. nih.gov

Building Blocks for Diverse Heterocyclic Scaffolds

The dihydrobenzoxazine framework is not only an intermediate but also a versatile building block for the synthesis of other heterocyclic systems. The ring-opening of the oxazine moiety can be controlled to produce ortho-hydroxybenzylamine derivatives, which are themselves valuable precursors for further cyclization reactions. rsc.org This strategy allows for the transformation of the initial benzoxazine into different heterocyclic cores, expanding the chemical space accessible from this starting material.

For example, the reaction of dihydrobenzoxazines with various reagents can lead to the formation of other fused heterocyclic systems. This versatility makes them attractive starting points for combinatorial chemistry and the generation of compound libraries for drug discovery. benthamscience.com The ability to introduce a variety of substituents onto the benzoxazine ring prior to its transformation provides a powerful tool for tuning the properties of the final heterocyclic products. researchgate.net

Precursors for Polybenzoxazines and Advanced Materials

One of the most significant applications of dihydrobenzoxazines is their role as monomers in the production of polybenzoxazines, a class of high-performance thermosetting polymers. semanticscholar.orgmdpi.com These materials exhibit a unique combination of desirable properties, including excellent thermal stability, low water absorption, high char yield, and good mechanical performance, making them suitable for demanding applications in the aerospace and electronics industries. semanticscholar.org

Ring-Opening Polymerization (ROP) Mechanisms

Polybenzoxazines are typically formed through the thermally induced ring-opening polymerization (ROP) of benzoxazine monomers. uab.catresearchgate.net The polymerization proceeds without the need for a catalyst and does not release any volatile byproducts, which is a significant advantage in materials processing. uab.catgoogle.com The driving force for the ROP is the relief of ring strain in the six-membered oxazine ring. mdpi.com

The mechanism of ROP can be complex and is influenced by the structure of the monomer. uab.cat Generally, the polymerization is initiated by the cleavage of the C-O bond in the N-CH2-O bridge of the oxazine ring, leading to the formation of a carbocation or an iminium ion intermediate. semanticscholar.orgresearchgate.net This reactive species then propagates by attacking other monomer units. The polymerization can proceed through different pathways, leading to various linkages in the final polymer network, including phenoxy-type and phenolic-type structures. mdpi.com The specific structure of the resulting polybenzoxazine influences its final properties.

Polymerization Kinetics and Catalysis

The kinetics of the ring-opening polymerization of dihydrobenzoxazines are influenced by several factors, including the monomer structure, temperature, and the presence of catalysts or initiators. mdpi.comresearchgate.net The polymerization temperature for benzoxazine monomers typically falls in the range of 160 to 260 °C. researchgate.net

The electronic nature of substituents on the benzoxazine monomer can significantly affect the polymerization temperature. uab.cat Electron-withdrawing groups tend to lower the polymerization temperature, while electron-donating groups can have the opposite effect. mdpi.com This allows for the tuning of the curing process by molecular design.